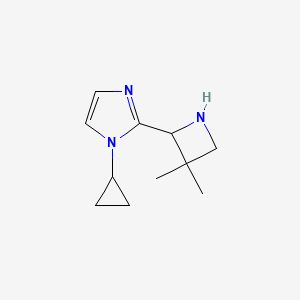
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
説明
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, also known as HDMPAA, is an organic compound that is widely used in various scientific research applications. It is a derivative of pyrimidine and has a molecular weight of 160.17 g/mol. HDMPAA is a versatile compound that can be used in various biochemical and physiological experiments.
科学的研究の応用
Fluorescence Binding with Bovine Serum Albumin
- Application : Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, including a compound with a pyrimidin-2-yl structure similar to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid. The study investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies, highlighting their potential in biochemical research (Meng et al., 2012).
Cyclocondensation Reactions
- Application : The study by Bitha et al. (1988) explored cyclocondensation reactions involving pyrimidinone derivatives. Such reactions, involving compounds similar to (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, are significant for synthesizing various heterocyclic compounds, with implications in medicinal and synthetic chemistry (Bitha, Hlavka, & Lin, 1988).
Structural and Conformational Analysis
- Application : Gerhardt et al. (2012) conducted studies on hydantoin-5-acetic acid and orotic acid, which contain structural elements similar to the pyrimidin-5-yl acetic acid derivatives. Such studies are crucial for understanding the conformational preferences of these compounds, which is essential in the development of supramolecular complexes in pharmaceutical research (Gerhardt, Tutughamiarso, & Bolte, 2012).
Synthesis of Heterocyclic Compounds
- Application : The research by Wang Chun-ji (2016) involved the synthesis of 4,6-dimethyl-2-carboxymethoxy pyrimidine using acetyl acetone and urea. This kind of research highlights the methodology for creating derivatives of pyrimidin-5-yl acetic acid, which has implications in developing novel heterocyclic compounds for various scientific applications (Wang Chun-ji, 2016).
Biochemical and Pharmacological Research
- Application : The study of pirinixic acid derivatives by Koeberle et al. (2008) showcased the potential of pyrimidin-2-yl acetic acid derivatives in inhibiting enzymes involved in prostaglandin and leukotriene biosynthesis. Such studies are fundamental in developing new pharmacological agents and understanding biochemical pathways (Koeberle et al., 2008).
特性
IUPAC Name |
2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQEOLOKRTHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360147 | |
| Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid | |
CAS RN |
5536-40-3 | |
| Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



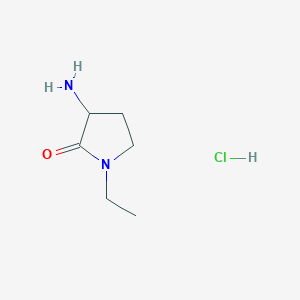
![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)


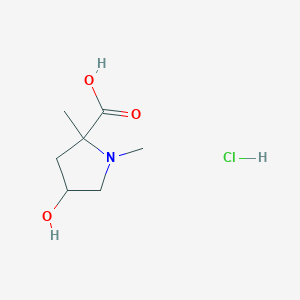
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

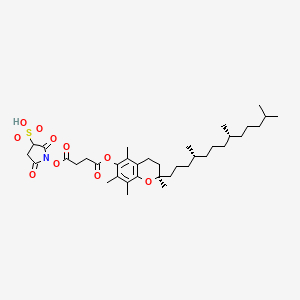

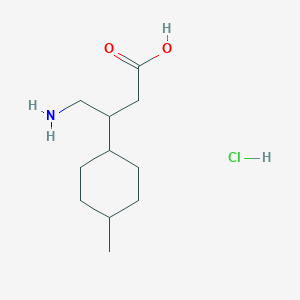
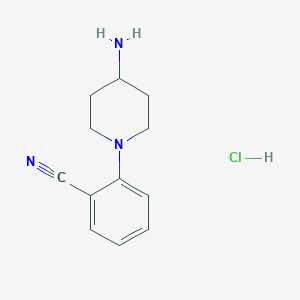
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
